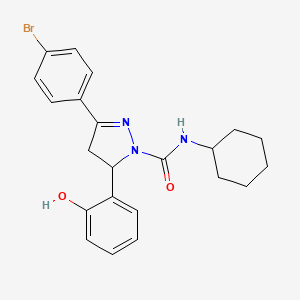![molecular formula C24H25N5 B12489834 N-{2-[1-(diphenylmethyl)-1H-tetrazol-5-yl]propan-2-yl}-4-methylaniline](/img/structure/B12489834.png)
N-{2-[1-(diphenylmethyl)-1H-tetrazol-5-yl]propan-2-yl}-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[1-(diphenylmethyl)-1H-tetrazol-5-yl]propan-2-yl}-4-methylaniline: is a complex organic compound that features a tetrazole ring, a diphenylmethyl group, and a methylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[1-(diphenylmethyl)-1H-tetrazol-5-yl]propan-2-yl}-4-methylaniline typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Diphenylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction where benzyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling with Methylaniline: The final step involves coupling the tetrazole derivative with 4-methylaniline under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylaniline moiety, forming corresponding N-oxides.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: N-oxides of the methylaniline moiety.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology:
- Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry:
- Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which N-{2-[1-(diphenylmethyl)-1H-tetrazol-5-yl]propan-2-yl}-4-methylaniline exerts its effects involves interactions with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The diphenylmethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
- N-{2-[1-(diphenylmethyl)-1H-tetrazol-5-yl]propan-2-yl}-4-chloroaniline
- N-{2-[1-(diphenylmethyl)-1H-tetrazol-5-yl]propan-2-yl}-4-fluoroaniline
Comparison:
- Uniqueness: The presence of the methylaniline moiety in N-{2-[1-(diphenylmethyl)-1H-tetrazol-5-yl]propan-2-yl}-4-methylaniline distinguishes it from its analogs, potentially altering its reactivity and biological activity.
- Structural Differences: Substituents on the aniline ring (e.g., methyl, chloro, fluoro) can significantly impact the compound’s electronic properties and steric hindrance, influencing its interactions with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C24H25N5 |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
N-[2-(1-benzhydryltetrazol-5-yl)propan-2-yl]-4-methylaniline |
InChI |
InChI=1S/C24H25N5/c1-18-14-16-21(17-15-18)25-24(2,3)23-26-27-28-29(23)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-17,22,25H,1-3H3 |
Clave InChI |
ZJNOUUZABNXTJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(C)(C)C2=NN=NN2C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B12489753.png)
![N,N'-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)hexanediamide](/img/structure/B12489758.png)
![2-({3-[(Thiophen-2-ylmethyl)amino]propyl}amino)ethanol](/img/structure/B12489767.png)

![1-[2-(methoxycarbonyl)-4-nitrophenyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12489771.png)
![N'-[(4-chlorophenyl)sulfonyl]-3-nitrobenzohydrazide](/img/structure/B12489773.png)
![2-Oxo-2-phenylethyl 4-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12489777.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12489785.png)
![{4-[(Tert-butylamino)methyl]phenoxy}acetic acid](/img/structure/B12489794.png)
![6-ethoxy-3-[(3-methoxyphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12489796.png)
![Propyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12489802.png)

![ethyl 4-{N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperazine-1-carboxylate](/img/structure/B12489811.png)
![N-[1-(4-Hydroxybenzyl)cyclohexyl]-2-phenylacetamide](/img/structure/B12489816.png)
